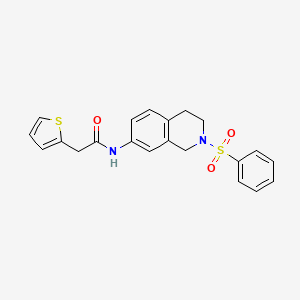

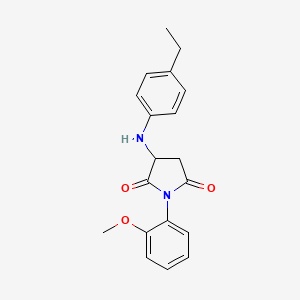

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide, commonly known as BMS-582949, is a small molecule inhibitor that targets the tyrosine kinase enzyme, fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a transmembrane receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR4 has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Tubulin Polymerization Inhibition and Antitumor Activities

The compound has been investigated for its potential as a novel tubulin polymerization inhibitor, which is a crucial mechanism in the development of anticancer therapies. Research by Liu et al. (2012) describes the discovery and optimization of 2‐N‐aryl‐substituted benzenesulfonamidoacetamides, including N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide derivatives, as potent antimitotic agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including multidrug-resistant cells, by inducing cell-cycle arrest and apoptosis through disruption of mitotic spindles and inhibition of microtubule polymerization. The study highlights the compound's potential in cancer treatment, particularly in overcoming drug resistance (Liu et al., 2012).

Photoregulated Release and Uptake of Pharmaceuticals

In the realm of drug delivery systems, the compound has applications in the development of photoresponsive materials. Gong et al. (2008) developed a water-soluble azobenzene-containing functional monomer for creating photoresponsive molecularly imprinted hydrogel materials capable of photoregulated release and uptake of pharmaceuticals in aqueous media. Such systems are pivotal for controlled drug delivery applications, showcasing the versatility of this compound derivatives in creating stimuli-responsive materials for biomedical applications (Gong et al., 2008).

Allelochemicals in Agriculture

The transformation products of compounds structurally related to this compound, such as benzoxazolinone and benzoxazinone allelochemicals, have been reviewed for their potential in agriculture. These compounds are present in several crops and have roles in plant defense mechanisms. Understanding their transformation in soil is essential for exploiting their allelopathic properties to suppress weeds and soil-borne diseases, indicating the potential for agricultural applications (Fomsgaard et al., 2004).

Eigenschaften

IUPAC Name |

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-12-7-9-13(10-8-12)21-11-15(17)16-22(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTSMBHSHKSXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2549346.png)

![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)

![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)